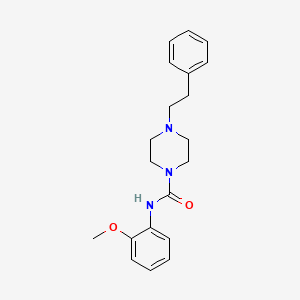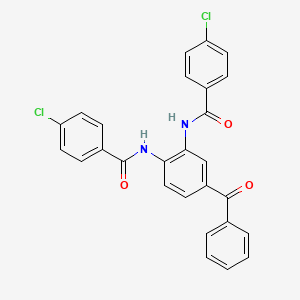
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as MEOP or 2C-EF, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MEOP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various receptors in the body, including the serotonin and dopamine receptors. This compound has also been found to modulate the activity of certain enzymes and ion channels, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been found to exhibit anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy. In addition, this compound has been found to exhibit activity against certain types of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to exhibit a range of pharmacological activities, making it a useful tool for studying various biological processes. However, this compound is also known to be highly toxic, which can limit its use in certain experiments. In addition, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which can limit its availability for use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One potential area of research is the development of new drugs based on this compound. This compound has been found to exhibit a range of pharmacological activities, making it a promising candidate for the development of new drugs. Another area of research is the elucidation of the exact mechanism of action of this compound. Understanding how this compound interacts with various receptors and enzymes in the body can provide insights into its pharmacological effects and potential applications. Finally, research on the toxicity of this compound is needed to determine its safety for use in humans.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-phenylethylamine in the presence of a catalyst. The resulting compound is then subjected to carboxylation to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been found to exhibit activity against certain types of cancer cells, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)23-15-13-22(14-16-23)12-11-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAMYIOKCRAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methylpiperidine](/img/structure/B5065554.png)
![dimethyl 2-[(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]terephthalate](/img/structure/B5065569.png)
![2-{[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5065576.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5065583.png)
![1-[(4-bromophenyl)acetyl]-2-methylpiperidine](/img/structure/B5065590.png)
![4-pentyl-8-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5065605.png)
![N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5065611.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5065612.png)
![[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5065617.png)
![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)